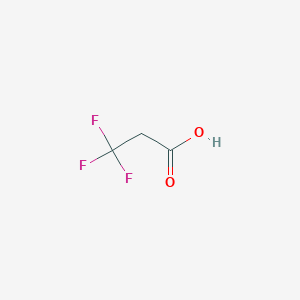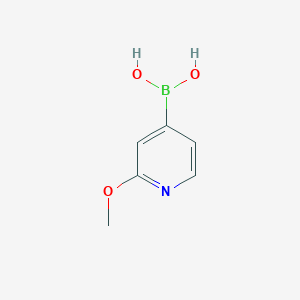
2-甲氧基吡啶-4-硼酸
描述
2-Methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and a methoxy group is attached to the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
科学研究应用
2-Methoxypyridine-4-boronic acid has diverse applications in scientific research:
作用机制
Target of Action
2-Methoxypyridine-4-boronic Acid is primarily used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are known to inhibit JAK1/3 . The primary targets of this compound are therefore the Janus Kinase 1 and 3 (JAK1/3) enzymes.
Mode of Action
The compound interacts with its targets through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the formation of carbon–carbon bonds, facilitated by a transition metal catalyst, typically palladium . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic groups. In transmetalation, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Methoxypyridine-4-boronic Acid . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s role in this pathway allows for the synthesis of complex organic molecules, such as pyrrolopyridazines, which can inhibit JAK1/3 enzymes .
Pharmacokinetics
The compound’s role as a reagent in the suzuki–miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the reaction and the nature of the other compounds involved .
Result of Action
The molecular and cellular effects of 2-Methoxypyridine-4-boronic Acid’s action are primarily seen in its ability to facilitate the synthesis of pyrrolopyridazines . These compounds are known to inhibit JAK1/3 enzymes, which play a crucial role in signal transduction for various cytokines and growth factors involved in hematopoiesis and immune cell function .
Action Environment
The efficacy and stability of 2-Methoxypyridine-4-boronic Acid are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, safety data suggests that the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . The compound may also pose certain hazards, including skin and eye irritation, and respiratory toxicity .
生化分析
Biochemical Properties
2-Methoxypyridine-4-boronic acid plays a significant role in biochemical reactions. It is a key component in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound, such as 2-Methoxypyridine-4-boronic acid, with a halide or pseudo-halide using a palladium catalyst .
Cellular Effects
For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxypyridine-4-boronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Metabolic Pathways
2-Methoxypyridine-4-boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a key metabolic pathway in synthetic chemistry . This reaction can be used to form a variety of functional groups, expanding the scope of boron chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-methoxypyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-methoxypyridine-4-boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions: 2-Methoxypyridine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
2-Chloro-5-methoxypyridine-4-boronic acid: Similar structure but with a chlorine substituent.
4-Methylpyridine-2-boronic acid: Similar boronic acid functionality but with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxypyridine-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the methoxy group can influence the electronic properties of the pyridine ring, enhancing its utility in various synthetic applications .
属性
IUPAC Name |
(2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMUJSACXTPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634895 | |
| Record name | (2-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762262-09-9 | |
| Record name | (2-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxypyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



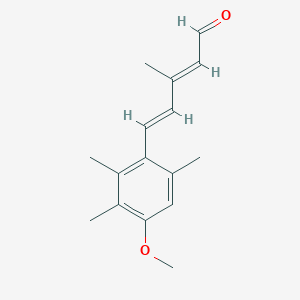

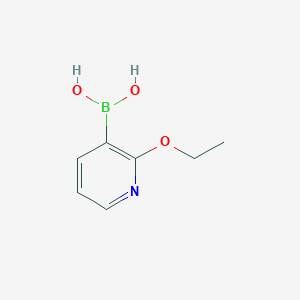
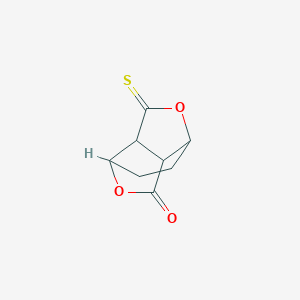
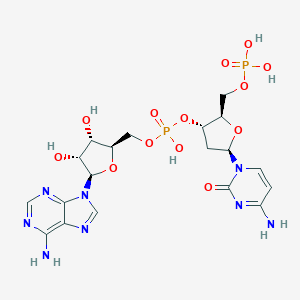
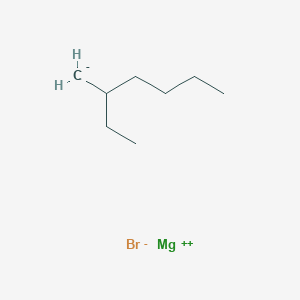
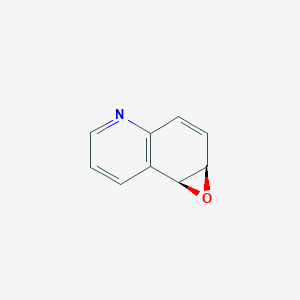

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)


![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
